molecular formula C7H13ClO B1658339 2-Ethyl-2-methyl butyryl chloride CAS No. 60545-29-1

2-Ethyl-2-methyl butyryl chloride

Cat. No.: B1658339
CAS No.: 60545-29-1
M. Wt: 148.63 g/mol
InChI Key: XNAQEDQKXCHDIW-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl butyryl chloride is an organic compound with the molecular formula C6H11ClO. It is an acid chloride, which is a derivative of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.

Preparation Methods

2-Ethyl-2-methyl butyryl chloride can be synthesized through the reaction of 2-ethyl-2-methyl butyric acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acid chloride along with the release of sulfur dioxide and hydrogen chloride gases . Industrial production methods often involve similar processes but on a larger scale, ensuring the efficient conversion of the acid to the acid chloride.

Chemical Reactions Analysis

2-Ethyl-2-methyl butyryl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride for synthesis, amines for amide formation, and lithium aluminum hydride for reduction. The major products formed from these reactions are amides, esters, carboxylic acids, and alcohols.

Scientific Research Applications

2-Ethyl-2-methyl butyryl chloride is used in scientific research for various applications:

Mechanism of Action

The mechanism of action of 2-ethyl-2-methyl butyryl chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles due to the electrophilic nature of the carbonyl carbon, which is highly susceptible to nucleophilic attack. This reactivity is exploited in various synthetic processes to form amides, esters, and other derivatives.

Comparison with Similar Compounds

2-Ethyl-2-methyl butyryl chloride can be compared with other acid chlorides such as:

These comparisons highlight the unique steric and electronic properties of this compound, which influence its reactivity and applications in organic synthesis.

Properties

IUPAC Name

2-ethyl-2-methylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c1-4-7(3,5-2)6(8)9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAQEDQKXCHDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455685
Record name Butanoyl chloride, 2-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60545-29-1
Record name Butanoyl chloride, 2-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-methylbutanoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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